2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
CAS No.: 1070663-76-1
Cat. No.: VC2932508
Molecular Formula: C23H31IO2
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1070663-76-1 |
---|---|
Molecular Formula | C23H31IO2 |
Molecular Weight | 466.4 g/mol |
IUPAC Name | 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene |
Standard InChI | InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 |
Standard InChI Key | LOUYGKSUFMSHGM-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C |
Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C |
Introduction
Chemical Structure and Properties
Molecular Identification
2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS: 1070663-76-1) is characterized by its specific arrangement of functional groups on a biphenyl backbone. The compound has a molecular formula of C23H31IO2 and a molecular weight of 466.4 g/mol . This structure creates a unique chemical entity with specific reactivity patterns and applications.
Various chemical identifiers are associated with this compound to facilitate its recognition across chemical databases and literature. Its IUPAC name is 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene . Other identifiers include its InChI Key (LOUYGKSUFMSHGM-UHFFFAOYSA-N) and Canonical SMILES notation (CC1=C(C(=C(C=C1)OC)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C) .
Physical and Chemical Properties
The physical and chemical properties of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl provide insights into its behavior in various environments and applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
The relatively high boiling and melting points indicate strong intermolecular forces, likely due to the compound's substantial molecular structure and the presence of the iodine atom . The LogP value of 8.28 suggests significant lipophilicity, which may be advantageous for certain biological and pharmaceutical applications .
Synthesis and Preparation Methods
Stock Solution Preparation
For research applications, stock solutions of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl can be prepared at various concentrations. Table 2 provides guidelines for preparing solutions of different concentrations based on the amount of compound available.
Table 2: Stock Solution Preparation of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
Concentration | Volume Required for Different Quantities |
---|---|
1 mg | |
1 mM | 2.144 mL |
5 mM | 0.4288 mL |
10 mM | 0.2144 mL |
Applications and Uses
2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl demonstrates versatility in its applications across multiple scientific disciplines and industrial sectors.
Organic Synthesis Applications
In organic synthesis, this compound serves as:
-
A reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances .
-
A precursor in the synthesis of complex organic molecules with specific functional properties .
-
An intermediate in the synthesis of other compounds, leveraging the reactivity of the iodine atom for further transformations .
The iodine atom at the 2-position makes this compound particularly valuable for cross-coupling reactions and other transformations where the iodine can be displaced by other functional groups.
Catalysis and Biochemical Applications
Beyond its role in organic synthesis, 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl has applications in:
-
Catalysis development, particularly for the synthesis of polymers and other materials .
-
Biochemical research, where it functions as a fluorescent probe for studying enzymes and other proteins .
-
Development of deactivation-resistant catalysts for Pd-catalyzed C–N cross-coupling reactions, which are important in pharmaceutical synthesis .
Pharmaceutical and Drug Delivery Applications
In pharmaceutical research and drug delivery, this compound is utilized as:
-
A carrier for drugs to target specific cells or tissues, leveraging its structural properties to enhance drug delivery efficiency .
-
A component in the development of novel therapeutic agents, exploiting its potential interactions with biological systems .
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl exist, with variations in substituents that affect their chemical properties and applications. One notable analogue is Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine (also known as tBuBrettPhos), which replaces the iodine atom with a di-tert-butylphosphino group but maintains the core biphenyl structure with triisopropyl and dimethoxy substituents .
Functional Comparison
The functional differences between 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl and its analogues primarily relate to their reactivity and applications, as summarized in Table 3.
Table 3: Comparison of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl with Related Compounds
Compound | CAS Number | Molecular Formula | Key Functional Difference | Primary Applications |
---|---|---|---|---|
2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl | 1070663-76-1 | C23H31IO2 | Iodine at 2-position, two methoxy groups | Synthetic intermediate, reagent, drug carrier |
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine | 1160861-53-9 | C31H49O2P | Phosphine group instead of iodine | Catalyst ligand for cross-coupling reactions |
These structural differences result in varying chemical reactivity and functional applications, making each compound suitable for specific research and industrial applications .
Research Trends and Future Directions
Current Research Trends
Current research involving 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl focuses on several key areas:
-
Development of improved synthetic methods for the preparation of the compound and its derivatives.
-
Exploration of its potential in catalysis, particularly in palladium-catalyzed reactions .
-
Investigation of its applications in drug delivery systems and target-specific drug carriers .
-
Utilization as a building block in the synthesis of complex molecules with specific functional properties .
Future Research Directions
Future research directions for 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl may include:
-
Development of new catalytic systems based on its unique structural features .
-
Further exploration of its potential in drug delivery and targeting specific biological systems .
-
Investigation of its possible environmental impact and biodegradation pathways .
-
Design and synthesis of new derivatives with enhanced functional properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume